molecular formula C24H20Cl2N2O B11553755 2-(4-tert-butylphenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(4-tert-butylphenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11553755
M. Wt: 423.3 g/mol
InChI Key: YMPSEHNLJVRQFU-UHFFFAOYSA-N
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Description

(E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE is a complex organic compound featuring a benzoxazole core substituted with tert-butyl and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE
  • **(E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DICHLOROPHENYL)METHANIMINE

Uniqueness

The uniqueness of (E)-N-[2-(4-TERT-BUTYLPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C24H20Cl2N2O

Molecular Weight

423.3 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-1-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C24H20Cl2N2O/c1-24(2,3)17-7-5-16(6-8-17)23-28-21-13-18(9-11-22(21)29-23)27-14-15-4-10-19(25)20(26)12-15/h4-14H,1-3H3

InChI Key

YMPSEHNLJVRQFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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